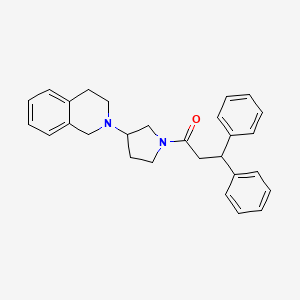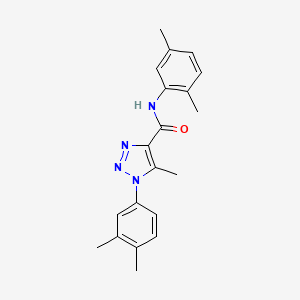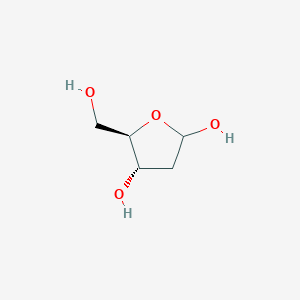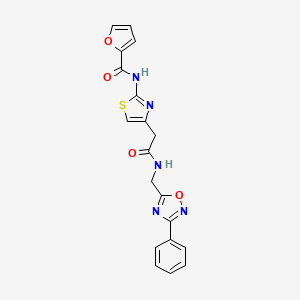![molecular formula C13H8FN3O2 B2409529 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1429418-31-4](/img/structure/B2409529.png)
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1429418-31-4 . It belongs to the family of Pyrazolo[1,5-a]pyrimidine (PP) derivatives, which are a large group of N-heterocyclic compounds . These compounds have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .
Molecular Structure Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .
Chemical Reactions Analysis
The Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) with synthesized glycone and aglycone intermediates can be used to transform designed triazole-linked pyrazolo [1,5- a ]pyrimidine-based glycohybrids .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 257.22 . It is a powder in physical form .
Aplicaciones Científicas De Investigación
1. Anticancer Properties
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives have shown effective inhibition on the proliferation of certain cancer cell lines. A study synthesized a compound by condensation with dimethylamine, indicating its potential in cancer treatment (Liu et al., 2016).
2. Synthesis and Structural Studies
The compound has been a subject of synthesis and structural analysis, contributing to the understanding of its properties. Research involved the synthesis of various derivatives, exploring the regioselective synthesis and determining the crystal structure of these compounds (Drev et al., 2014).
3. Development of Receptor Antagonists
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their role in the development of angiotensin II receptor antagonists. These studies focus on improving in vitro and oral activities of such antagonists, which has implications in the development of hypertension treatments (Shiota et al., 1999).
4. Anti-Mycobacterial Activity
Recent research has identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. This work focused on the design and synthesis of novel derivatives and highlighted the potential of these compounds in treating tuberculosis (Sutherland et al., 2022).
5. In Vitro Cytotoxicity Studies
These compounds have been assessed for their cytotoxicity against human cancer cell lines, contributing to the understanding of their potential as anticancer agents. This involves synthesizing novel pyrazolo[1,5-a]pyrimidines and related Schiff bases and evaluating their structure-activity relationship (Hassan et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .
Mode of Action
It is known that electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that they may have effects on light-sensitive molecular and cellular processes .
Action Environment
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been used in optical applications, suggesting that light conditions may influence their action .
Propiedades
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)11-7-10(13(18)19)16-12-5-6-15-17(11)12/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZTZSQDJXQZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC3=CC=NN32)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(3-methoxyphenyl)ethyl]oxamide](/img/structure/B2409449.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2409453.png)
![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)
![(2-Fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409456.png)
![6-allyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2409459.png)
![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)




